molecular formula C20H15F3N6O5 B2664413 5-nitro-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 922046-29-5

5-nitro-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2664413
CAS No.: 922046-29-5
M. Wt: 476.372
InChI Key: VRKAJFFODFVZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-nitro-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide” is a complex organic molecule. It appears to contain several functional groups and substructures, including a nitro group, a furan ring, a pyrazolo[3,4-d]pyrimidinone moiety, and a trifluoromethylbenzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps and require a variety of reagents and conditions. For example, the synthesis of related trifluoromethylpyridine derivatives often involves the use of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups and substructures. The pyrazolo[3,4-d]pyrimidinone moiety, for instance, is a bicyclic structure containing two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of its various functional groups. For instance, the nitro group on the furan ring could potentially undergo reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially enhance the compound’s lipophilicity, which could in turn influence its biological activity .

Scientific Research Applications

Synthetic Pathways and Structural Modifications

Research on heteroaromatic compounds has led to the development of methods for synthesizing and modifying structures similar to the compound . For instance, studies on the syntheses and reactions of α-acetylenic ketones containing a nitrofuran ring have revealed methodologies for preparing complex heterocyclic compounds. These syntheses involve condensation reactions, followed by modifications like bromination, dehydrobromination, and reactions with various nucleophiles to produce isoxazoles, pyrazoles, carbamidopyrazoles, and pyrimidines (Sasaki & Yoshioka, 1971). Such synthetic routes provide a foundation for exploring the structural modifications of complex molecules, including the target compound.

Biological Activities

Research efforts have also been directed towards evaluating the antibacterial properties of compounds structurally related to the target chemical. For example, the design, synthesis, and antibacterial activity study of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues highlight the potential of furan and pyrazole scaffolds in treating urinary infectious diseases (Hassan et al., 2020). These investigations underscore the importance of nitrofuran derivatives in developing new antimicrobial agents.

Antimitotic and Antimicrobial Activities

Further investigations into the structure-activity relationships of pyridine derivatives have demonstrated antitumor activities in mice, indicating that modifications in the nitroaromatic carboxylic acids can impact biological efficacy (Temple et al., 1992). Additionally, the synthesis and in vitro screening of novel nitroaromatic carboxylic acids and semicarbazones for anti-leishmanial activity reveal the critical role of the nitro group in biological activities, suggesting potential therapeutic applications (Dias et al., 2015).

Future Directions

Given the potential biological activity of this compound, future research could explore its potential applications in various fields, such as pharmaceuticals or agrochemicals . Further studies could also investigate its synthesis, properties, and mechanism of action in more detail.

Properties

IUPAC Name

5-nitro-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N6O5/c21-20(22,23)13-3-1-2-12(8-13)10-27-11-25-17-14(19(27)31)9-26-28(17)7-6-24-18(30)15-4-5-16(34-15)29(32)33/h1-5,8-9,11H,6-7,10H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKAJFFODFVZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.